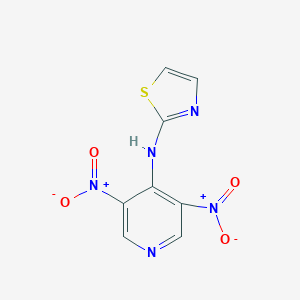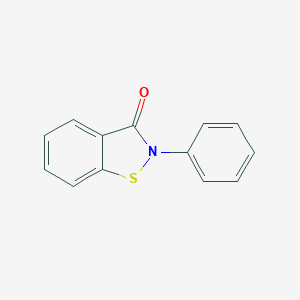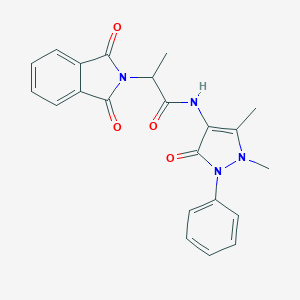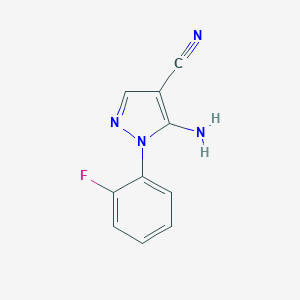
4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is known for its unique chemical properties and has been synthesized using various methods. In
Mechanism Of Action
The mechanism of action of 4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. It may also work by disrupting the cell membrane of microorganisms.
Biochemical And Physiological Effects
4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines that are involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in tumor cells. Additionally, it has been shown to have antibacterial and antifungal properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- in lab experiments is its unique chemical properties. It has a high melting point and is stable under various conditions. However, one of the limitations is that it can be difficult to synthesize and purify.
Future Directions
There are several future directions for the research on 4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl-. One direction is to further investigate its potential applications as an anti-inflammatory and anti-tumor agent. Another direction is to explore its potential as an anti-microbial agent. Additionally, further research could be done to better understand its mechanism of action and to improve its synthesis and purification methods.
Conclusion:
4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- is a chemical compound that has been widely researched for its potential applications in the field of medicine. It has unique chemical properties and has been synthesized using various methods. It has been shown to have anti-inflammatory, anti-tumor, antibacterial, and antifungal properties. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to new discoveries and potential applications.
Synthesis Methods
The synthesis of 4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- has been achieved using various methods. One of the most common methods is the reaction of 2-amino-4,6-dinitropyridine with 2-chloro-1,3-thiazole in the presence of a base. The reaction yields 4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- as a yellow solid.
Scientific Research Applications
4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as an anti-microbial agent.
properties
CAS RN |
330964-96-0 |
|---|---|
Product Name |
4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- |
Molecular Formula |
C8H5N5O4S |
Molecular Weight |
267.22 g/mol |
IUPAC Name |
N-(3,5-dinitropyridin-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H5N5O4S/c14-12(15)5-3-9-4-6(13(16)17)7(5)11-8-10-1-2-18-8/h1-4H,(H,9,10,11) |
InChI Key |
DUWOYUVOQZMMID-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=N1)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)




![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)



![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)
![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)
